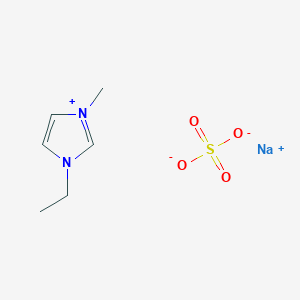
3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields. Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C. This particular compound is known for its stability, low volatility, and ability to dissolve a wide range of substances, making it valuable in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate typically involves the reaction of 1-methylimidazole with ethyl chloride to form 1-ethyl-3-methylimidazolium chloride. This intermediate is then reacted with sodium sulfate to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Solvent: Common solvents include water or ethanol.
Catalysts: Sometimes, a base such as sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and controlled reaction conditions ensures the production of a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the imidazolium cation reacts with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various imidazolium derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high ionic strength and low volatility.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic compounds.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Wirkmechanismus
The mechanism by which 3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, facilitating reactions and stabilizing intermediates. The sodium sulfate anion contributes to the overall ionic strength and stability of the compound, enhancing its solubility and reactivity in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide
Uniqueness
Compared to similar compounds, 3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate is unique due to its specific combination of the imidazolium cation and sodium sulfate anion. This combination provides a balance of ionic strength, solubility, and stability that is particularly useful in applications requiring high thermal and chemical stability.
Eigenschaften
IUPAC Name |
sodium;1-ethyl-3-methylimidazol-3-ium;sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.Na.H2O4S/c1-3-8-5-4-7(2)6-8;;1-5(2,3)4/h4-6H,3H2,1-2H3;;(H2,1,2,3,4)/q2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYLLDVBHAYRHM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[O-]S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8233954.png)











![trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234014.png)
